![molecular formula C20H4Br14 B14467251 1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) CAS No. 66217-06-9](/img/structure/B14467251.png)
1,1'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is a brominated aromatic compound known for its flame-retardant properties. This compound is utilized in various industrial applications to enhance the fire resistance of materials, particularly in polymers and textiles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) typically involves the bromination of precursor aromatic compounds. One common method includes the bromination of xylene derivatives in the presence of bromine and a catalyst such as anhydrous aluminum bromide (AlBr3). The reaction is carried out under controlled temperatures, often cooled to 0-3°C, to ensure the formation of the desired brominated product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination reactions. The process includes the addition of bromine and a catalyst to a reaction vessel containing the precursor compound. The reaction mixture is then heated and stirred for several hours to achieve complete bromination. The final product is purified through crystallization or distillation to obtain high-purity 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) primarily undergoes substitution reactions due to the presence of multiple bromine atoms. These reactions can include nucleophilic aromatic substitution, where nucleophiles replace bromine atoms on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as hydroxide ions, amines, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures to facilitate the substitution process .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, the reaction with hydroxide ions can produce hydroxylated derivatives, while reactions with amines can yield aminated products .
Applications De Recherche Scientifique
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) has several scientific research applications:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, particularly in understanding the impact of brominated compounds on living organisms.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the production of flame-retardant textiles, plastics, and electronic components .
Mécanisme D'action
The flame-retardant mechanism of 1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) involves the release of bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials. This reaction helps to quench the flame and reduce the overall flammability of the material .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant used in similar applications.
Decabromodiphenyl Ethane: Known for its high bromine content and effectiveness as a flame retardant.
Hexabromocyclododecane: Used in building materials and textiles for its flame-retardant properties
Uniqueness
1,1’-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(methylene)]bis(pentabromobenzene) is unique due to its high bromine content and specific molecular structure, which provides superior flame-retardant properties compared to other compounds. Its ability to undergo various substitution reactions also makes it versatile for different applications .
Propriétés
Numéro CAS |
66217-06-9 |
|---|---|
Formule moléculaire |
C20H4Br14 |
Poids moléculaire |
1362.9 g/mol |
Nom IUPAC |
1,2,3,4,5-pentabromo-6-[[2,3,5,6-tetrabromo-4-[(2,3,4,5,6-pentabromophenyl)methyl]phenyl]methyl]benzene |
InChI |
InChI=1S/C20H4Br14/c21-7-3(1-5-11(25)15(29)19(33)16(30)12(5)26)8(22)10(24)4(9(7)23)2-6-13(27)17(31)20(34)18(32)14(6)28/h1-2H2 |
Clé InChI |
KIYSORNBQNBBJM-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(C(=C(C(=C1Br)Br)CC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis(acetyloxy)-2,2,3,3-tetramethyl-1,4-diazaspiro[4.5]decane](/img/structure/B14467178.png)

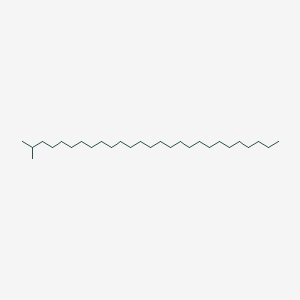


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
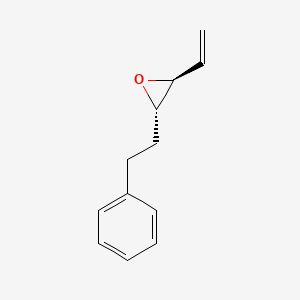
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
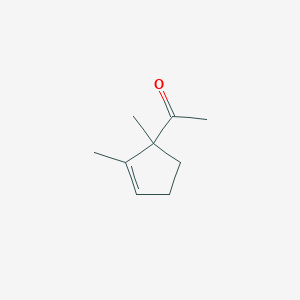
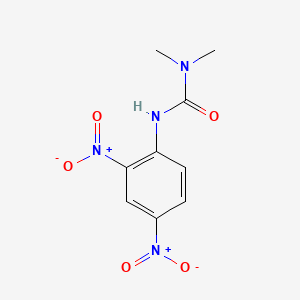

selanium bromide](/img/structure/B14467233.png)
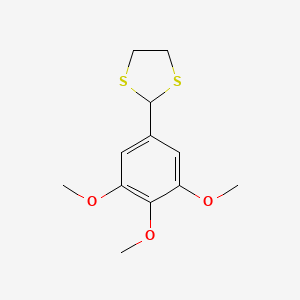
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
